Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl-
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Overview
Description
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl- is a chemical compound with the molecular formula C16H21NO2S. It is a derivative of benzenesulfonamide, featuring an adamantane group and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl- typically involves the reaction of adamantane derivatives with benzenesulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl- involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to changes in cellular processes, such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-benzenesulfonamide
- N-(adamantan-1-yl)-4-methyl-benzenesulfonamide
- N-(adamantan-1-yl)-2,4-dichloro-benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl- is unique due to the presence of both an adamantane group and an isopropyl group. This combination imparts distinct structural and chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C20H29NO2S |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H29NO2S/c1-14(2)18-3-5-19(6-4-18)24(22,23)21-13-20-10-15-7-16(11-20)9-17(8-15)12-20/h3-6,14-17,21H,7-13H2,1-2H3 |
InChI Key |
TZDBHFJQNOUUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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